molecular formula C8H5N3 B1328097 1H-indazole-4-carbonitrile CAS No. 861340-10-5

1H-indazole-4-carbonitrile

Cat. No. B1328097
CAS RN: 861340-10-5
M. Wt: 143.15 g/mol
InChI Key: SBVHLMVTWNMOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-4-carbonitrile (1H-ICN) is an organic compound belonging to the class of indazole derivatives. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. 1H-ICN is used in a variety of applications, including synthesis of other compounds, as a reagent in organic synthesis, and in scientific research.

Scientific Research Applications

Inhibitory Effects on Nitric Oxide Synthases

1H-indazole derivatives, including 1H-indazole-7-carbonitrile, have been studied for their inhibitory effects on nitric oxide synthases (NOS). These compounds demonstrate selectivity for different NOS types, which could have implications for various medical applications (Cottyn et al., 2008).

Synthesis and Antimicrobial Activity

Novel indazole regioisomers, including modifications on the 1H-indazole structure, have been synthesized and shown to have significant antimicrobial activities against various bacterial and fungal species. This highlights the potential of 1H-indazole derivatives in developing new antimicrobial agents (Yakaiah et al., 2008).

Anticancer Evaluations

Studies on substituted 1,3-oxazole-4-carbonitriles, which are structurally related to 1H-indazole-4-carbonitrile, have revealed promising anticancer activities. These compounds show selectivity towards certain cancer cell lines, suggesting potential for developing new anticancer drugs (Kachaeva et al., 2018).

Synthesis of Drug Candidates

The synthesis of 1H-1,2,3-triazole-4-carbonitriles, related to this compound, has been developed as precursors for anticancer drug candidates. These serve as building blocks for a broad range of potential pharmaceuticals (Sekh et al., 2021).

Anti-Inflammatory Properties

1H-indazole derivatives have been synthesized and evaluated for their anti-inflammatory activities, showing significant effects comparable to established drugs. This highlights their potential use in treating inflammatory conditions (Fahmy et al., 2012).

Design and Synthesis of Indazole Derivatives

1H-indazole derivatives have been designed and synthesized with distinct effective inhibition on various cancer cell lines. The studies focus on the structure-activity relationship, providing insights into the development of new therapeutic agents (Lu et al., 2020).

Synthesis of Novel Pyrimido[1,2-b]indazole-3-Carbonitrile

Innovative synthesis methods have been developed for tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, combining pyrimidine and indazole structures. These compounds have potential biological activity and can be used in various medicinal research applications (Shinde & Jeong, 2016).

Fluorescence Properties and Antibacterial Activities

Indazole derivatives have been studied for their fluorescence properties and potent antibacterial activity, demonstrating potential applications in bio-imaging and antimicrobial therapies (Rahmani et al., 2014).

Safety and Hazards

When handling 1H-indazole-4-carbonitrile, it is advised to do so in a well-ventilated place and to wear suitable protective clothing . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the discovery and development of indazole-based therapeutics is an attractive potential approach for identifying potent and promising drugs .

Biochemical Analysis

Biochemical Properties

1H-Indazole-4-carbonitrile plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival pathways . Additionally, this compound can bind to proteins involved in signal transduction, thereby modulating cellular responses. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . For instance, this compound can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, the compound’s interaction with PI3K results in the inhibition of the enzyme’s activity, thereby blocking downstream signaling pathways involved in cell survival and proliferation . Additionally, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with non-target biomolecules and the accumulation of toxic metabolites . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its ability to cross biological membranes and its affinity for different tissue types .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The precise localization of this compound within the cell is essential for its biochemical and therapeutic effects .

properties

IUPAC Name

1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHLMVTWNMOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646712
Record name 1H-Indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861340-10-5
Record name 1H-Indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromoindazole (1.0 g, Judkins et al., WO 9641803) and zinc cyanide (0.6 g) were added to N-methylpyrrolidinone (12.5 ml) and placed under an argon atmosphere. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (0.88 g) and the reaction was heated to 85° C. overnight. The reaction mixture was cooled and partitioned between ethyl acetate and water, the organic layer was washed with brine, dried (MgSO4), and evaporated to dryness. The product was purified by chromatography on silica gel using ethyl acetate-dichloromethane (5:95) as the eluting solvent to afford 0.581 g pure 4-cyanoindazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-indazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-indazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1H-indazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-indazole-4-carbonitrile
Reactant of Route 6
1H-indazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.